(E)-5-(4-(3-chlorobenzoyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile (E)-5-(4-(3-chlorobenzoyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 940993-58-8
VCID: VC6870610
InChI: InChI=1S/C21H17ClN4O2S/c22-16-4-1-3-15(13-16)20(27)25-8-10-26(11-9-25)21-18(14-23)24-19(28-21)7-6-17-5-2-12-29-17/h1-7,12-13H,8-11H2/b7-6+
SMILES: C1CN(CCN1C2=C(N=C(O2)C=CC3=CC=CS3)C#N)C(=O)C4=CC(=CC=C4)Cl
Molecular Formula: C21H17ClN4O2S
Molecular Weight: 424.9

(E)-5-(4-(3-chlorobenzoyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile

CAS No.: 940993-58-8

Cat. No.: VC6870610

Molecular Formula: C21H17ClN4O2S

Molecular Weight: 424.9

* For research use only. Not for human or veterinary use.

(E)-5-(4-(3-chlorobenzoyl)piperazin-1-yl)-2-(2-(thiophen-2-yl)vinyl)oxazole-4-carbonitrile - 940993-58-8

Specification

CAS No. 940993-58-8
Molecular Formula C21H17ClN4O2S
Molecular Weight 424.9
IUPAC Name 5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-thiophen-2-ylethenyl]-1,3-oxazole-4-carbonitrile
Standard InChI InChI=1S/C21H17ClN4O2S/c22-16-4-1-3-15(13-16)20(27)25-8-10-26(11-9-25)21-18(14-23)24-19(28-21)7-6-17-5-2-12-29-17/h1-7,12-13H,8-11H2/b7-6+
Standard InChI Key ZWKUAUBQMPKWQY-VOTSOKGWSA-N
SMILES C1CN(CCN1C2=C(N=C(O2)C=CC3=CC=CS3)C#N)C(=O)C4=CC(=CC=C4)Cl

Introduction

Structural Overview

The compound consists of the following key structural components:

  • Oxazole Core: A five-membered heterocyclic ring containing oxygen and nitrogen.

  • Vinyl-Thiophene Substituent: A thiophene ring attached via a vinyl group, contributing to aromaticity and electron-rich properties.

  • Piperazine Substituent: A six-membered nitrogen-containing heterocyclic ring with a 3-chlorobenzoyl group attached.

  • Carbonitrile Group: A cyano group (-C≡N) attached to the oxazole ring, which can influence biological activity.

This combination of functional groups suggests the compound could exhibit diverse biological activities due to its heterocyclic and aromatic features.

Synthesis

The synthesis of this compound likely involves multi-step organic reactions, including:

  • Formation of the Oxazole Ring: Typically achieved through cyclization reactions involving 1,3-dicarbonyl compounds and amides or nitriles under acidic or basic conditions.

  • Introduction of the Piperazine Substituent: Piperazine derivatives are often introduced through nucleophilic substitution or acylation reactions.

  • Thiophene Vinylation: A thiophene derivative is coupled with a vinyl group using palladium-catalyzed cross-coupling reactions (e.g., Heck or Suzuki coupling).

  • Attachment of the Carbonitrile Group: This step may involve cyanation reactions using cyanide sources like potassium cyanide or trimethylsilyl cyanide.

The precise synthetic pathway would depend on commercially available precursors and desired reaction conditions.

Medicinal Chemistry

The compound's structural features suggest potential applications in drug discovery:

  • Anticancer Activity: The presence of aromatic rings and heterocycles is common in kinase inhibitors.

  • Antimicrobial Properties: Compounds with thiophene and piperazine moieties often show antibacterial or antifungal activity.

  • Neurological Applications: Piperazine derivatives are known for their activity on central nervous system receptors.

Molecular Docking Studies

In silico docking studies could predict interactions with biological targets such as enzymes or receptors. The carbonitrile group may act as a hydrogen bond acceptor, enhancing binding affinity.

Spectral Analysis

Spectroscopic techniques provide insights into the compound's structure:

  • IR Spectroscopy: Identifies functional groups such as -C≡N (sharp peak around 2200 cm⁻¹).

  • NMR Spectroscopy: Reveals chemical environments of protons and carbons in the molecule.

  • Mass Spectrometry: Confirms molecular weight and fragmentation patterns.

Biological Evaluation

While specific studies on this compound are unavailable, analogs with similar structures have shown:

  • Antimicrobial activities against Gram-positive and Gram-negative bacteria.

  • Potential as enzyme inhibitors due to their heterocyclic frameworks.

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